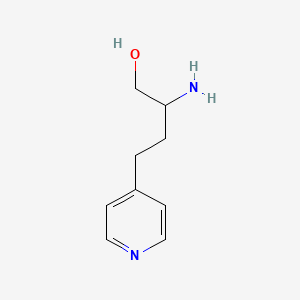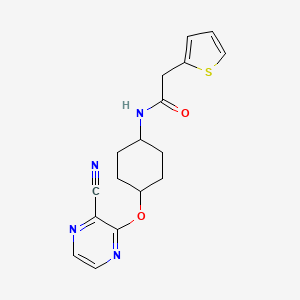
(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. Thiazolidinones are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of thiazolidine-2-thione with benzaldehyde derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Process optimization, including the use of catalysts and alternative solvents, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the thiazolidinone ring to other functional groups, such as sulfones or sulfoxides.
Reduction: : Reduction reactions can reduce the thiazolidinone ring, leading to the formation of thiazolidine derivatives.
Substitution: : Substitution reactions can replace the benzylidene group with other substituents, altering the compound's properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Sulfones, sulfoxides, and other oxidized derivatives.
Reduction: : Thiazolidine derivatives with reduced functional groups.
Substitution: : Substituted thiazolidinones with different substituents on the benzylidene group.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one serves as a versatile intermediate for the synthesis of other complex molecules
Biology and Medicine
This compound has shown promise in biological research, particularly in the development of anti-melanogenic agents. Its ability to scavenge reactive oxygen species (ROS) makes it a candidate for antioxidant therapies and skin care products. Additionally, its derivatives have been studied for their potential anti-inflammatory and antimicrobial properties.
Industry
In the materials industry, thiazolidinone derivatives are explored for their use in polymers and coatings. Their unique chemical properties can enhance the durability and functionality of various materials.
Mécanisme D'action
The mechanism by which (Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one exerts its effects involves its interaction with molecular targets and pathways. For example, in anti-melanogenic applications, the compound may inhibit tyrosinase, an enzyme involved in melanin production. By scavenging ROS, it also helps in reducing oxidative stress, which is beneficial for skin health.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinone Derivatives: : Other thiazolidinone compounds with different substituents on the benzylidene group.
Benzylidene Compounds: : Compounds containing the benzylidene moiety with various heterocyclic rings.
2-Methoxyphenyl Derivatives: : Compounds with the 2-methoxyphenyl group attached to different heterocyclic structures.
Uniqueness
(Z)-5-benzylidene-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one stands out due to its specific combination of the thiazolidinone ring, benzylidene group, and 2-methoxyphenyl moiety. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
(5Z)-5-benzylidene-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S2/c1-20-14-10-6-5-9-13(14)18-16(19)15(22-17(18)21)11-12-7-3-2-4-8-12/h2-11H,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNHFTNMQITAFU-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1H-Indol-3-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2524372.png)


![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)
![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)
![4-(2-methylbutyl)phenyl (2E)-3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B2524382.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride](/img/structure/B2524384.png)
![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)
![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)



![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2524393.png)
